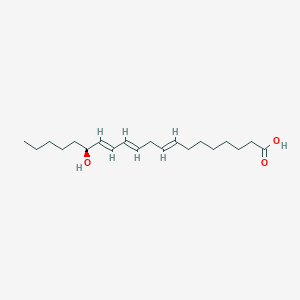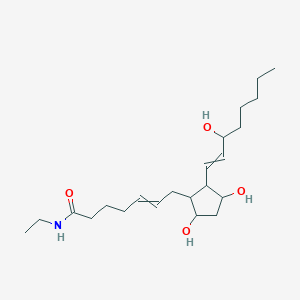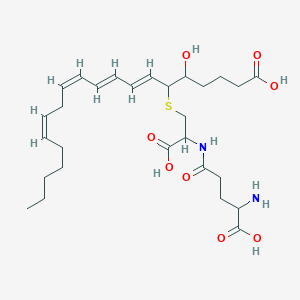
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is a derivative of eicosanoids, which are signaling molecules involved in various physiological and pathological processes. The presence of multiple double bonds and a hydroxyl group in its structure contributes to its reactivity and functionality in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as linoleic acid or arachidonic acid. The process involves:
Oxidation: The initial step often involves the oxidation of the starting material to introduce the necessary functional groups.
Isomerization: This step ensures the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and sustainability.
化学反应分析
Types of Reactions
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution reagents: Thionyl chloride (SOCl2) for halogenation, ammonia (NH3) for amination.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or biological studies.
科学研究应用
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors on cell surfaces, triggering a cascade of intracellular events that modulate gene expression and protein activity. The hydroxyl group and double bonds play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Prostaglandins: Similar in structure and function, involved in inflammation and other physiological processes.
Leukotrienes: Another class of eicosanoids, playing roles in immune responses.
Thromboxanes: Involved in blood clotting and vascular functions.
Uniqueness
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid is unique due to its specific configuration and the presence of a hydroxyl group at the 15th position, which distinguishes it from other eicosanoids and contributes to its distinct biological activities.
属性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
(8E,11E,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+/t19-/m0/s1 |
InChI 键 |
IUKXMNDGTWTNTP-OSZRFLRYSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCCCC(=O)O)O |
规范 SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)

![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
![(E)-7-[3-[(E)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10767944.png)
![14,16-Dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B10767959.png)

